Product packaging for Antibiotic 6108D(Cat. No.:CAS No. 130812-07-6)

Antibiotic 6108D

Cat. No.: B1237797
CAS No.: 130812-07-6
M. Wt: 621.8 g/mol
InChI Key: FXKCKGOZHSTTGM-TVYVBBRWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Global Imperative for Novel Antimicrobial Discovery

The specter of a post-antibiotic era, where common infections could once again become lethal, has mobilized international health organizations and the scientific community. oup.com The World Health Organization (WHO) has repeatedly highlighted the dire need for new and innovative antibacterial agents, particularly those effective against priority pathogens that have developed resistance to multiple drugs. aphrc.orgnih.gov The decline in private investment and the scientific challenges inherent in antibiotic discovery have resulted in a worryingly sparse development pipeline. nih.gov This innovation gap underscores the critical importance of exploring every potential avenue for new antimicrobial compounds, including those from previously investigated yet not fully characterized microbial sources. The global action plan on AMR emphasizes the necessity of long-term investment in the development of new medicines and diagnostic tools to avert a full-blown public health crisis. oup.com

Overview of Natural Product-Derived Antimicrobials in Drug Development

Historically, natural products, particularly those derived from microorganisms, have been the cornerstone of antibiotic discovery. jst.go.jpcebm.net Compounds like penicillin, discovered accidentally from a mold, revolutionized medicine and ushered in the age of antibiotics. utoronto.ca A significant percentage of all anti-infective agents are derived from natural products or their semi-synthetic derivatives. openbiochemistryjournal.com These molecules, honed by evolution, possess immense structural diversity and have been selected to interact with biological targets, making them privileged starting points for drug discovery. cebm.net Bacteria of the genus Micromonospora, found in soil and marine environments, are a particularly prolific source of bioactive secondary metabolites, including numerous antibiotics. researchgate.net The process of bioprospecting, or searching for new compounds in nature, remains a vital strategy in the fight against AMR, despite challenges such as the frequent rediscovery of known compounds. jst.go.jpnih.gov

Contextualizing Antibiotic 6108D within Macrolide Antibiotic Research

This compound belongs to the macrolide class of antibiotics, a group of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. mdpi.com Macrolides, such as erythromycin, clarithromycin, and azithromycin, are widely used to treat a variety of bacterial infections. mdpi.comresearchgate.net They typically function by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. mdpi.com Research into macrolides has evolved to address issues of bacterial resistance and to improve their pharmacokinetic properties. scitechnol.com

This compound was discovered as part of a complex of related compounds produced by the bacterium Micromonospora fastidiosa sp. nov. BA06108. nih.govnih.gov It is identified as an analogue of rosaramicin (B1679535), another macrolide produced by Micromonospora. nih.govjst.go.jp The initial research on the "6108" series of antibiotics focused on their isolation, characterization, and preliminary assessment of their biological activities. nih.gov

Scope and Objectives of Academic Inquiry into this compound

While not a frontline antibiotic, the academic inquiry into this compound serves several important objectives. Primarily, its study contributes to the fundamental understanding of the biosynthesis of complex natural products within Micromonospora. Understanding how slight variations in the biosynthetic pathway lead to a family of related compounds like the 6108 series can provide tools for bioengineering and the creation of novel antibiotic structures. jmb.or.krnih.gov

Furthermore, comparative studies of the biological activity within this series of analogues offer insights into structure-activity relationships. For instance, the observation that this compound has weaker antibacterial activity but higher toxicity compared to its counterparts, 6108A1 and 6108C, provides valuable data for medicinal chemists aiming to design more effective and safer macrolides. nih.govnih.gov

More recent computational studies have also highlighted an intriguing potential for some macrolides, including this compound, to interact with viral proteins. researchgate.netresearchgate.net One study noted that this compound was predicted to bind to a novel interface on a viral G protein. researchgate.net This opens up a new avenue of research, exploring the potential of such compounds not just as antibacterials, but as scaffolds for the development of antiviral agents. This aligns with a broader research trend investigating the antiviral and immunomodulatory effects of macrolides. nih.govnih.gov The study of compounds like this compound, therefore, extends beyond the immediate search for new antibiotics and into the broader exploration of novel pharmacophores for various therapeutic applications.

Detailed Research Findings

Chemical and Physical Properties of this compound

The fundamental characteristics of a chemical compound are essential for its identification and for understanding its potential biological interactions.

PropertyValue
Molecular Formula C₃₄H₅₅NO₉
Molecular Weight 621.8 g/mol
IUPAC Name (14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-10-[(E)-4-oxopent-2-enyl]-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione
CAS Number 130812-07-6
Source Organism Micromonospora fastidiosa sp. nov. BA06108

Data sourced from PubChem and other chemical databases. aphrc.orgoup.comjmb.or.krresearchgate.net

Comparative Antimicrobial Activity of the Antibiotic 6108 Series

CompoundAntimicrobial ActivityAcute Toxicity in Mice
Antibiotic 6108A1 Potent (comparable to rosaramicin)Low
Antibiotic 6108B Less potentNot specified
Antibiotic 6108C Potent (comparable to rosaramicin)Low
This compound Less potentHigher toxicity

This table is based on the qualitative findings reported in the initial discovery of these compounds. nih.govjst.go.jpnih.gov The weaker antibacterial activity coupled with higher toxicity likely precluded this compound from further development as a clinical antibacterial agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H55NO9 B1237797 Antibiotic 6108D CAS No. 130812-07-6

Properties

CAS No.

130812-07-6

Molecular Formula

C34H55NO9

Molecular Weight

621.8 g/mol

IUPAC Name

(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-10-[(E)-4-oxopent-2-enyl]-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione

InChI

InChI=1S/C34H55NO9/c1-10-28-23(6)32-34(7,44-32)15-14-26(37)19(2)16-24(13-11-12-20(3)36)31(22(5)27(38)18-29(39)42-28)43-33-30(40)25(35(8)9)17-21(4)41-33/h11-12,14-15,19,21-25,27-28,30-33,38,40H,10,13,16-18H2,1-9H3/b12-11+,15-14+

InChI Key

FXKCKGOZHSTTGM-TVYVBBRWSA-N

SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=CC(=O)C)C)C)C

Isomeric SMILES

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C/C=C/C(=O)C)C)C)C

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=CC(=O)C)C)C)C

Synonyms

antibiotic 6108D

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Pathways of Antibiotic 6108d

Microbial Origin and Taxonomy: The Micromonospora Strain BA06108 as a Source of Antibiotic 6108D and Analogues

This compound, along with its analogues 6108 A1, B, and C, are naturally occurring macrolide antibiotics produced by the microbial strain BA06108. nih.govebi.ac.uk This strain was identified as a new species of the genus Micromonospora, a group of bacteria known for its extensive production of various antibiotics. nih.govresearchgate.net The genus Micromonospora belongs to the family Micromonosporaceae within the order Micromonosporales. nih.gov These bacteria are Gram-positive and are commonly found in soil and aquatic environments. nih.govnih.gov

The cultured broth of Micromonospora strain BA06108 was found to contain not only the 6108 series of antibiotics but also other known macrolides, including rosaramicin (B1679535), juvenimicin A4, and M-4365 A1. nih.govebi.ac.uk The co-production of these related compounds suggests a shared biosynthetic machinery within the organism.

Bioprospecting and Fermentation Methodologies for Natural Product Identification

The discovery of novel antibiotics like 6108D often begins with bioprospecting, a process that involves screening microorganisms from diverse environments for the production of bioactive compounds. acs.orgpurdue.edu Actinobacteria, the group to which Micromonospora belongs, are a particularly rich source of secondary metabolites with therapeutic potential. purdue.eduresearchgate.net

The general workflow for identifying natural products from microbial sources involves several key steps:

Isolation of Microorganisms : Soil samples are collected and processed to isolate individual bacterial strains. frontiersin.orgnih.gov

Fermentation : The isolated strains are then grown in liquid culture media under controlled conditions to encourage the production of secondary metabolites. frontiersin.orgnih.govsinica.edu.tw This process involves optimizing factors such as nutrient composition, temperature, and aeration. sinica.edu.tw For instance, Micromonospora strains have been shown to grow well on media rich in carbon and nitrogen sources, such as yeast extract malt (B15192052) agar (B569324) (ISP-2) and oatmeal agar (ISP-3). sinica.edu.tw

Extraction and Bioassay : After a period of fermentation, the culture broth is extracted to isolate the produced compounds. frontiersin.orgnih.gov These extracts are then tested for antimicrobial activity against a panel of pathogenic bacteria. frontiersin.orgnih.gov

Dereplication and Identification : Active compounds are then identified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quickly identify known compounds and prioritize novel ones for further investigation. frontiersin.orgnih.gov

In the case of this compound and its analogues, they were isolated from the cultured broth of Micromonospora strain BA06108. nih.gov The isolation process involved techniques such as gel chromatography and high-pressure liquid chromatography to separate the different compounds. nih.gov

Biosynthetic Gene Cluster Analysis and Elucidation of Metabolic Pathways

The production of complex natural products like macrolide antibiotics is governed by large sets of genes organized into biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov The analysis of these BGCs is crucial for understanding how these molecules are assembled and for potentially engineering the production of novel derivatives.

The biosynthesis of macrolides typically involves large, multifunctional enzymes called polyketide synthases (PKSs). researchgate.netfrontiersin.org These enzymes assemble the macrolactone ring, which is the core structure of the antibiotic, from simple carboxylic acid building blocks. drugbank.comnews-medical.net Subsequent modifications, such as glycosylation and oxidation, are carried out by other enzymes encoded within the BGC to produce the final, active antibiotic. researchgate.netmdpi.com

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the provided search results, the general principles of macrolide biosynthesis can be inferred. The process generally follows these steps:

Chain Assembly : The PKS enzymes catalyze the sequential condensation of small carboxylic acid units to build the polyketide chain. news-medical.net

Cyclization : The linear polyketide chain is then cyclized to form the characteristic macrolactone ring. news-medical.net

Tailoring Reactions : A series of post-PKS modifications, such as hydroxylations, methylations, and glycosylations, are performed by various tailoring enzymes to produce the final antibiotic. mdpi.com For example, cytochrome P450 enzymes are known to be involved in oxidation reactions during the biosynthesis of related macrolides like rosaramicin. researchgate.net

The identification of the BGC responsible for this compound production would involve sequencing the genome of Micromonospora strain BA06108 and using bioinformatics tools like antiSMASH to identify the relevant gene clusters. frontiersin.orgplos.org

Relationship and Comparative Analysis with Analogues (e.g., 6108 A1, B, C) and Related Macrolides (e.g., Rosaramicin, Juvenimicin A4, M-4365 A1)

This compound is part of a series of closely related analogues, including 6108 A1, B, and C, all produced by the same Micromonospora strain. nih.govebi.ac.uk These analogues, along with co-produced macrolides like rosaramicin, juvenimicin A4, and M-4365 A1, belong to the 16-membered macrolide family. nih.govresearchgate.netresearchgate.net Macrolides are characterized by a large lactone ring to which one or more deoxy sugar residues are attached. drugbank.comresearchgate.net

The structural differences between these analogues likely arise from variations in the "tailoring" steps of the biosynthetic pathway. For example, different patterns of hydroxylation, methylation, or the attachment of different sugar moieties would result in distinct but related molecules.

A comparative analysis of the properties of the 6108 series and related macrolides reveals variations in their biological activity. nih.govresearchgate.net For instance, antibiotics 6108 A1 and C demonstrated potent inhibitory activity against Gram-positive and some Gram-negative bacteria, comparable to rosaramicin. nih.govebi.ac.uk In contrast, 6108 B showed less potent antimicrobial activity, and 6108 D was noted for its weaker antibacterial activity. researchgate.netamazonaws.com

The co-production of these various macrolides by a single microbial strain highlights the metabolic versatility of Micromonospora and provides opportunities for biosynthetic engineering to create novel antibiotic derivatives. researchgate.net

Molecular Mechanisms of Action of Antibiotic 6108d

Elucidation of Antibacterial Action

The antibacterial capacity of Antibiotic 6108D is rooted in its ability to disrupt fundamental cellular processes necessary for bacterial survival and proliferation.

Molecular Target Identification and Binding Kinetics (e.g., Ribosomal Subunit Interaction)

The primary molecular target of this compound within bacterial cells is the ribosome, the essential machinery for protein synthesis. nih.gov As a macrolide analogue, its action is directed at the large 50S ribosomal subunit. nih.govresearchgate.net Macrolide antibiotics typically bind within the polypeptide exit tunnel of the 50S subunit, a mechanism that physically obstructs the path of newly synthesized peptide chains. esrf.frsigmaaldrich.com This interaction with ribosomal RNA does not typically induce major conformational changes in the ribosome itself. esrf.fr

The effectiveness of an antibiotic is governed by its drug-target binding kinetics, which includes the rates of association (kf) and dissociation (kr) of the antibiotic with its target. plos.org These kinetic parameters determine the drug's affinity (KD) and the duration of target occupancy, which in turn dictates the level of inhibition. biorxiv.orgplos.org While specific kinetic values for this compound are not extensively documented, its mechanism aligns with other ribosome-targeting antibiotics where stable binding to the functional center of the ribosome is crucial for its inhibitory effect. esrf.frfiercebiotech.com

Interference with Bacterial Essential Biological Processes (e.g., Protein Synthesis Inhibition, Cellular Respiration)

This compound has been identified as a weak inhibitor of protein synthesis in Staphylococcus aureus. amazonaws.com By binding to the 50S ribosomal subunit, it interferes with the elongation phase of translation. nih.govsigmaaldrich.com This obstruction prevents the ribosome from adding new amino acids to the growing polypeptide chain, effectively halting the production of essential proteins required for bacterial function and growth. youtube.com

Cellular Effects on Bacterial Physiology and Growth

Table 1: Summary of Antibacterial Action of this compound

Feature Description
Molecular Target 50S ribosomal subunit
Mechanism of Action Inhibition of protein synthesis by blocking the polypeptide exit tunnel
Essential Process Interference Halts translation elongation; suppresses cellular respiration
Cellular Effect Bacteriostatic (inhibits bacterial growth)

Investigation of Antiviral Activity against Specific Pathogens (e.g., Nipah Virus)

In addition to its antibacterial properties, computational studies have uncovered a potential role for this compound as an antiviral agent against the highly pathogenic Nipah virus (NiV). researchgate.netcolab.ws

Identification of Viral Protein Targets (e.g., Nipah Virus G Attachment Protein)

In silico screening studies have identified the Nipah virus attachment glycoprotein (B1211001), known as the G protein (NiV-G), as a molecular target for this compound. researchgate.netcolab.ws The NiV-G protein is a critical component on the surface of the virus. mdpi.com It is responsible for binding to ephrin-B2 and ephrin-B3 receptors on host cells, a crucial first step for viral entry. biorxiv.orgmdpi.com By targeting this protein, an agent can potentially prevent the virus from attaching to and infecting host cells. mdpi.com

Characterization of Binding Interfaces (e.g., Novel Head-Stalk Interface Interaction)

Molecular dynamics simulations have revealed that this compound binds stably to the NiV-G protein at a distinct and previously uncharacterized site. researchgate.netcolab.ws This binding occurs at a novel interface located between the head and stalk domains of the protein, specifically when the protein is in its "down-state" conformation. colab.wsresearchgate.net This interaction is significant because it represents a potentially new way to inhibit the function of the NiV-G protein, distinct from inhibitors that target the known ephrin receptor binding site on the protein's head. researchgate.netcolab.ws The stable binding at this novel head-stalk interface suggests a potential mechanism for allosteric inhibition of the conformational changes required for viral fusion. researchgate.net

Table 2: Antiviral Profile of this compound Against Nipah Virus (from in silico studies)

Feature Description
Virus Nipah Virus (NiV)
Viral Protein Target Attachment glycoprotein G (NiV-G)
Binding Site A novel head-stalk interface (in the down-state conformation)
Binding Affinity Described as stable binding in molecular dynamics simulations

Table 3: List of Compounds Mentioned

Compound Name
Aminosamycin B
This compound
Dihydropicromycin
Neorustmicin A
Provipeptide A

Mechanistic Insights into Viral Inhibition and Replication Disruption

Emerging research from computational modeling studies has provided initial insights into the potential antiviral mechanisms of this compound, with a particular focus on its interaction with the Nipah virus (NiV). These theoretical explorations suggest a novel approach to viral inhibition centered on the disruption of a key viral protein's function.

An in silico screening of a vast library of secondary metabolites from Streptomyces spp. identified this compound as a promising candidate for inhibiting the Nipah virus G attachment glycoprotein (NiV-G). researchgate.net The NiV-G protein is essential for the virus's ability to attach to host cells, a critical first step in the infection cycle. The computational analysis, which involved docking simulations, predicted that this compound binds to a distinct and previously unrecognized site on the NiV-G protein. researchgate.net

Specifically, the molecular dynamics simulations suggest that this compound stably interacts with a novel interface located between the head and stalk domains of the NiV-G protein when the protein is in its "down-state" conformation. researchgate.net This predicted binding is significant as it represents a potential allosteric inhibition mechanism. By binding to this novel site, it is hypothesized that this compound could stabilize the inactive "down-state" of the G protein, thereby preventing the conformational changes necessary for it to bind to its host cell receptor, ephrin-B2 or ephrin-B3. This interference with the attachment process would effectively block viral entry into the host cell, thus inhibiting viral replication at a very early stage.

It is important to note that these mechanistic insights are currently based on computational predictions. researchgate.net The study that identified this potential mechanism strongly recommends that these in silico findings be validated through in vitro and in vivo experimental studies to confirm the antiviral activity and the proposed mode of action of this compound. researchgate.net

Research Findings on the Interaction of this compound with Viral Proteins

The following table summarizes the key findings from the computational study on the interaction between this compound and the Nipah virus G attachment glycoprotein.

ParameterFindingSource
Target Virus Nipah virus (NiV) researchgate.net
Viral Target G attachment glycoprotein (NiV-G) researchgate.net
Predicted Binding Site A novel head-stalk interface of the NiV-G protein researchgate.net
Target Conformation "Down-state" of the G protein researchgate.net
Proposed Mechanism Stabilization of the inactive conformation of the G protein, preventing attachment to host cell receptors researchgate.net
Study Type In silico (computational screening and molecular dynamics simulation) researchgate.net
Validation Status Experimental (in vitro/in vivo) validation recommended researchgate.net

Structural Biology and Advanced Computational Studies of Antibiotic 6108d

Structural Characterization of Antibiotic 6108D and Its Ligand-Target Complexes

Understanding the three-dimensional architecture of an antibiotic bound to its target is fundamental to deciphering its inhibitory mechanism. This knowledge provides a blueprint for rational drug design and the development of more potent derivatives.

High-Resolution Structural Determination Methods (e.g., Cryo-EM, X-ray Crystallography) of Target Complexes

High-resolution structural methods like cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques for visualizing the atomic details of molecular interactions. libretexts.org X-ray crystallography, a foundational method in structural biology, determines the arrangement of atoms within a crystal by analyzing the diffraction pattern of a focused X-ray beam. libretexts.org This technique has been invaluable for characterizing protein targets and their complexes with inhibitors, providing a basis for medicinal chemists to optimize drug candidates. cdri.res.in

Cryo-EM has emerged as a revolutionary tool, particularly for large and complex biological assemblies like the ribosome, a common target for antibiotics. nih.govthermofisher.com This method involves flash-freezing purified complexes in liquid ethane (B1197151) and imaging them with an electron microscope. nih.gov The resulting two-dimensional images are then computationally reconstructed into a three-dimensional model. nih.govthermofisher.com Cryo-EM has been successfully used to determine the binding modes of various antibiotics to their ribosomal targets, revealing how these drugs interfere with protein synthesis. nih.govrcsb.org For instance, cryo-EM structures of the E. coli ribosome in complex with antibiotics like avilamycin (B193671) have revealed unique binding sites, offering new avenues for drug development. rcsb.org

While these methods are the gold standard for structural elucidation, specific high-resolution cryo-EM or X-ray crystallography structures of this compound bound to a target protein are not yet publicly available in the reviewed literature. The primary investigations into its binding have so far been conducted using computational approaches.

Analysis of Binding Site Architecture and Key Intermolecular Interactions

Computational studies have identified the Nipah virus (NiV) G glycoprotein (B1211001) as a potential target for this compound. researchgate.netresearchgate.net The binding site is described as a novel head-stalk interface on the protein when it is in the "down-state" conformation. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This specific site is distinct from the primary ephrin receptor binding site on the viral protein. researchgate.netresearchgate.net

The analysis of such ligand-target complexes typically involves identifying key intermolecular interactions that stabilize the binding. These interactions are crucial for the affinity and specificity of the drug. Common types of interactions identified through computational and structural studies include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and critical for molecular recognition.

Hydrophobic Interactions: These occur when nonpolar regions of the ligand and the protein associate to minimize their contact with the surrounding water, effectively burying themselves in the protein's core.

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in electrically neutral atoms.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein target. nih.gov

In the context of antibiotic-receptor interactions, these forces collectively determine the stability of the complex and the drug's efficacy. biomedgrid.com For example, studies on other antibiotics have shown that disrupting electrostatic and hydrogen-bonding interactions through mutations can significantly increase antibiotic susceptibility. nih.gov

Conformational Dynamics of this compound Upon Target Binding

The binding of a ligand to its protein target is often a dynamic process that can induce conformational changes in both the ligand and the protein. bmbreports.org These changes can range from minor local adjustments to large-scale domain movements. bmbreports.orgelifesciences.org Upon binding, an antibiotic may lock the target protein into a fixed, inactive configuration or otherwise hinder the conformational changes necessary for its biological function. weizmann.ac.il

While specific experimental data on the conformational dynamics of this compound upon binding are not available, molecular dynamics simulations suggest that it forms a stable complex with the NiV G protein. researchgate.netresearchgate.net This stability implies that the antibiotic adopts a specific, energetically favorable conformation within the binding pocket. The binding process itself can involve an "induced fit" mechanism, where the initial interaction leads to conformational shifts in the protein and the ligand, resulting in a tighter, more specific complex. The lack of significant conformational change in the target protein is also a possible outcome, where the antibiotic acts primarily as a steric blocker. nih.gov

Computational Approaches in Elucidating Activity and Binding

Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and providing deep insights into molecular interactions that are often difficult to study experimentally. frontiersin.orgfrontiersin.org

In Silico Screening and Virtual Ligand-Target Docking

This compound was identified as a potential antiviral agent through a comprehensive in silico structure-based virtual screening process. researchgate.net This approach began with a large library of metabolites from Streptomyces spp., a bacterial genus renowned for producing diverse bioactive compounds. researchgate.netresearchgate.net

The screening process typically involves several key steps:

Database Preparation: A large database of compounds is compiled. In this case, 6,509 metabolites from Streptomyces were initially considered. researchgate.net

ADMET Filtering: The compounds are filtered based on their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to select for drug-like molecules with favorable pharmacokinetic profiles. researchgate.netnih.gov This step narrowed the library down to 913 compounds. researchgate.netresearchgate.net

Molecular Docking: The filtered compounds are then computationally "docked" into the three-dimensional structure of the target protein. nih.govd-nb.info For this compound, the target was the Nipah virus G glycoprotein. researchgate.netresearchgate.net Docking algorithms predict the preferred binding orientation and affinity of a ligand to its target, generating a score based on the calculated free energy of binding. d-nb.info

Hit Identification: Compounds with the best docking scores are identified as "hits" for further investigation. nih.gov this compound was among the top 11 metabolites selected from this screening process for more detailed analysis. researchgate.netresearchgate.net

This high-throughput virtual screening approach is a time- and cost-effective strategy for identifying promising lead compounds from natural product libraries. researchgate.netnih.gov

Table 1: Computational Screening and Docking of this compound

Computational StepDescriptionFinding Related to this compoundReference
Virtual ScreeningScreening of a large library of compounds against a protein target using computational methods.Identified from a library of 6,509 Streptomyces metabolites. researchgate.net
ADMET FilteringFiltering compounds based on predicted pharmacokinetic and toxicity properties.Passed ADMET filtering as one of 913 drug-like compounds. researchgate.netresearchgate.net
Molecular DockingPredicting the binding mode and affinity of a ligand to a receptor.Docked against the Nipah virus G glycoprotein, showing potential binding to a novel head-stalk interface. researchgate.netresearchgate.net
Hit SelectionSelection of top-scoring compounds for further analysis.Selected as one of the top 11 metabolites for molecular dynamics simulation analysis. researchgate.netresearchgate.net

Molecular Dynamics Simulations to Assess Binding Stability and Interactions

Following virtual screening, molecular dynamics (MD) simulations are often employed to validate the predicted binding modes and assess the stability of the ligand-receptor complex over time. researchgate.netnih.gov MD simulations model the atomic motions of a system, providing a dynamic view of the interactions between the drug and its target. iium.edu.myknu.edu.af

For this compound, MD simulations were performed on the complex with the Nipah virus G protein. researchgate.netresearchgate.net The results of these simulations validated the binding affinity and confirmed the stability of the resulting complex. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net A stable complex in an MD simulation is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, indicating that the ligand remains securely in the binding pocket without dissociating. nih.gov These simulations confirmed that this compound binds stably to a novel interface on the target protein, reinforcing the findings from the initial docking studies. researchgate.netresearchgate.netresearchgate.net

Table 2: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC34H55NO9PubChem uni.lu
Molecular Weight621.8 g/molPubChem uni.lu
Monoisotopic Mass621.3877 DaPubChem uni.lu
Topological Polar Surface Area (TopoPSA)135.13 ŲCOCONUT naturalproducts.net
Hydrogen Bond Donor Count2COCONUT naturalproducts.net
Hydrogen Bond Acceptor Count10COCONUT naturalproducts.net
XlogP (predicted)3.4PubChem uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Biological Performance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. rsc.orgfrontiersin.org In the realm of antibiotic development, QSAR serves as a vital tool for predicting the efficacy of new chemical entities, optimizing lead compounds, and rationally designing molecules with enhanced performance and reduced toxicity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule influence its biological effects. rsc.org

The development of a QSAR model involves several key stages. Initially, a dataset of compounds with known biological activities (e.g., minimum inhibitory concentration) is compiled. preprints.org Subsequently, a wide array of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecule, including its electronic, steric, hydrophobic, and topological properties. researchgate.net Using statistical techniques such as multiple linear regression (MLR) or machine learning algorithms, a mathematical model is then constructed that links these descriptors to the observed biological activity. researchgate.netresearchgate.net Rigorous validation, often through methods like cross-validation and the use of an external test set, is essential to ensure the model's predictive power and robustness. researchgate.netanalis.com.my

For complex natural products like polyketide antibiotics, QSAR studies can elucidate which structural features are crucial for their antimicrobial action. researchgate.netresearchgate.net While specific, detailed QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the computational study that identified its antiviral potential against the Nipah virus did involve the development of QSAR models. researchgate.netresearchgate.netcolab.ws These models were aimed at understanding the binding to two different sites on the Nipah virus G protein. researchgate.netresearchgate.net This indicates the applicability of QSAR in evaluating and potentially optimizing the activity of compounds within this structural class.

The optimization of a compound like this compound through QSAR would involve systematically modifying its structure, calculating relevant molecular descriptors for each new analogue, and using the established QSAR model to predict their biological performance. This in silico screening process allows researchers to prioritize the synthesis of only the most promising candidates, thereby saving significant time and resources. frontiersin.org

Below is a table of molecular descriptors commonly employed in QSAR studies for antimicrobial compounds.

Descriptor CategorySpecific ExamplesRelevance to Biological Activity
Electronic Dipole moment, HOMO/LUMO energies, Atomic net chargesGoverns electrostatic and hydrogen bonding interactions with the target. researchgate.net
Steric Molecular volume, Surface area, Molar refractivityInfluences how the molecule fits into the target's binding site. colab.ws
Hydrophobic LogP (octanol-water partition coefficient), Hydration energyDetermines the molecule's ability to cross biological membranes and engage in hydrophobic interactions. colab.ws
Topological Balaban index, Connectivity indicesDescribes the branching and shape of the molecule, which can affect target binding. colab.ws

By analyzing the contribution of these descriptors, researchers can gain insights into the mechanism of action and design derivatives of this compound with potentially superior activity. nih.gov

Mechanisms of Microbial Resistance to Antibiotic 6108d

Genetic Basis of Resistance Development

Spontaneous Chromosomal Mutations Leading to Resistance

Spontaneous mutations in a bacterium's chromosome are a fundamental mechanism for the development of antibiotic resistance. reactgroup.orgsrce.hr These random errors occur during DNA replication and can, by chance, confer a survival advantage to the bacterium in the presence of an antibiotic. reactgroup.org Unlike resistance acquired through horizontal gene transfer, which involves obtaining resistance genes from other bacteria, resistance originating from spontaneous mutation is a vertical process passed down to subsequent generations. srce.hrplos.org

The primary ways in which these chromosomal mutations lead to resistance involve the alteration of the antibiotic's target site. wikipedia.orgmdpi.comnih.gov For an antibiotic to be effective, it must bind to a specific molecule or structure within the bacterial cell, such as an enzyme or a ribosomal component. reactgroup.org A mutation in the gene encoding this target can change its structure, preventing the antibiotic from binding effectively while ideally preserving the target's essential function for the cell. mdpi.com

For instance, mutations in genes like gyrA and parC, which encode subunits of DNA gyrase and topoisomerase IV, are a common cause of resistance to fluoroquinolone antibiotics. mdpi.com Similarly, resistance to rifampicin (B610482) can arise from mutations in the rpoB gene, which codes for a subunit of RNA polymerase. mdpi.com These mutations reduce the antibiotic's ability to inhibit these crucial enzymes. In other cases, resistance can emerge from mutations that affect the permeability of the bacterial cell, reducing the uptake of the antibiotic, or from mutations that increase the expression of efflux pumps, which actively expel the antibiotic from the cell. nih.govreactgroup.org

The frequency of these resistance-conferring mutations is a critical factor. While mutations are random, the presence of an antibiotic creates a powerful selective pressure, where only the resistant mutants will survive and multiply. reactgroup.org This leads to the proliferation of a resistant population. reactgroup.org

Table 1: Examples of Spontaneous Chromosomal Mutations Leading to Antibiotic Resistance

GeneEncoded Protein/TargetGeneral Antibiotic Class AffectedConsequence of Mutation
gyrA, parCDNA Gyrase, Topoisomerase IVFluoroquinolonesAltered enzyme structure reduces antibiotic binding and efficacy. mdpi.com
rpoBRNA PolymeraseRifamycinsPrevents the antibiotic from inhibiting transcription. mdpi.com
rpsLRibosomal Protein S12AminoglycosidesChanges in the ribosome structure prevent the antibiotic from inhibiting protein synthesis. srce.hr
Porin GenesOuter Membrane ProteinsBeta-lactams, FluoroquinolonesDecreased number or altered structure of porin channels reduces antibiotic entry into the cell. nih.gov

Transcriptional Regulation and Gene Expression in Resistance Phenotypes

Beyond direct mutations to target sites, bacteria can develop resistance by altering the expression of various genes through sophisticated transcriptional regulation networks. frontiersin.org This allows for a more flexible and often graded response to antibiotic stress. When a bacterium is exposed to an antibiotic, it can trigger changes in its transcriptional profile, leading to the up- or down-regulation of genes that contribute to survival. frontiersin.org

Transcriptional regulators are key proteins in this process. These proteins can act as repressors or activators of gene expression in response to specific signals, including the presence of an antibiotic. elifesciences.org For example, the MarR protein is a transcriptional repressor that controls the mar regulon in E. coli. elifesciences.org Mutations in the marR gene can lead to the overexpression of the MarA protein, which in turn activates genes involved in multidrug resistance, including the AcrAB-TolC efflux pump. elifesciences.org This system effectively pumps a variety of antibiotics out of the cell. reactgroup.org

Another mechanism of transcriptional control is attenuation, which can regulate the expression of resistance genes in response to the antibiotic itself. nih.gov In some cases, the presence of an antibiotic can cause the ribosome to stall during the translation of a leader peptide, leading to a change in the secondary structure of the mRNA. nih.gov This conformational change can then expose the ribosome-binding site of the main resistance gene, allowing its translation and the production of the resistance-conferring protein. nih.gov This type of regulation provides an immediate response to the presence of the drug. nih.gov

Furthermore, global stress responses in bacteria can also contribute to antibiotic resistance. These responses involve widespread changes in gene expression that help the cell cope with damaging conditions, which can include the stress induced by an antibiotic. frontiersin.org

Table 2: Regulatory Mechanisms and Their Role in Antibiotic Resistance

Regulatory Element/SystemType of RegulationGeneral Effect on ResistanceExample
MarA/SoxS/Rob RegulonsTranscriptional ActivationUpregulation of efflux pumps and downregulation of porins. frontiersin.orgIn E. coli, activation leads to increased resistance to multiple antibiotics. elifesciences.org
RNA AttenuationTranslational/TranscriptionalInduction of resistance gene expression in the presence of the antibiotic. nih.govThe ermC gene in Staphylococcus aureus confers macrolide resistance through this mechanism. nih.gov
Sigma FactorsTranscriptional RegulationControl of gene expression in response to various stresses, including antibiotic exposure. frontiersin.orgInvolved in the general stress response that can contribute to antibiotic tolerance. frontiersin.org
Two-Component SystemsSignal TransductionSensing environmental signals (like cell wall damage) and activating a transcriptional response.Can regulate genes involved in cell wall synthesis and modification, impacting susceptibility to cell wall-active agents.

Ecological and Evolutionary Dynamics of Resistance Emergence to Antibiotic 6108D

The emergence and spread of antibiotic resistance are complex processes governed by ecological and evolutionary dynamics. nih.govuam.es The development of resistance to an antibiotic like 6108D is not solely a clinical issue but is deeply rooted in environmental and evolutionary principles. nih.gov

The environment, including soil and water, serves as a vast reservoir of resistance genes. news-medical.net Human activities can disturb these ecosystems, facilitating the transfer of resistance genes from environmental bacteria to human pathogens. news-medical.net The use of antibiotics in medicine and agriculture exerts a strong selective pressure on bacterial populations, favoring the survival and proliferation of resistant strains. reactgroup.orgwikipedia.org Even at very low concentrations, far below what is needed to inhibit bacterial growth, antibiotics in the environment can select for resistant bacteria. ecehh.org

The evolutionary trajectory of resistance is influenced by several factors. nih.gov The rate of resistance evolution can vary significantly between different drugs. plos.org This can be influenced by the number of possible mutations that can confer resistance and the fitness cost associated with those mutations. plos.org In some cases, resistance mutations may be detrimental to the bacterium in the absence of the antibiotic, but this is not always the case. plos.org

Mathematical models of resistance dynamics suggest that resistance frequencies may not always increase indefinitely but can reach a stable equilibrium. plos.org This equilibrium level is influenced by the level of antibiotic consumption. plos.org The interplay between different bacterial species within a microbial community can also impact the evolution of resistance. researchgate.net For example, the presence of a polymicrobial community can lead to different evolutionary trajectories and potentially higher levels of antibiotic tolerance. researchgate.net Understanding these complex dynamics is crucial for predicting and managing the long-term challenge of antibiotic resistance. nih.govnih.gov

Table 3: Key Drivers in the Ecology and Evolution of Antibiotic Resistance

DriverDescriptionImpact on Resistance
Selective Pressure The presence of antibiotics in clinical, agricultural, and natural environments. wikipedia.orgFavors the survival and growth of resistant bacteria over susceptible ones. reactgroup.org
Environmental Reservoirs Natural ecosystems like soil and water containing a diverse pool of resistance genes. news-medical.netActs as a source for the emergence and spread of new resistance mechanisms into pathogens. nih.govnews-medical.net
Horizontal Gene Transfer The movement of genetic material, such as plasmids carrying resistance genes, between bacteria. srce.hrwikipedia.orgAllows for the rapid dissemination of resistance across different bacterial species. wikipedia.org
Fitness Costs and Compensatory Evolution The potential negative impact of a resistance mutation on bacterial fitness in the absence of the antibiotic, and subsequent mutations that can alleviate this cost. plos.orgInfluences the stability and persistence of resistance in bacterial populations. elifesciences.org
Microbial Community Interactions The interplay between different bacterial species within an environment. researchgate.netCan affect the selective pressures and evolutionary pathways of resistance. researchgate.net

Preclinical Evaluation of Biological Activities and Broad Spectrum Potential of Antibiotic 6108d

In Vitro Antimicrobial Activity Spectrum

The initial assessment of a new antibiotic's potential lies in its in vitro activity, which provides foundational data on its spectrum of efficacy against various bacterial pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The antimicrobial potency of a compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com These values are critical in the early stages of drug development to determine the compound's effectiveness. idexx.nl The determination of MIC and MBC is often performed using methods like broth microdilution. mdpi.com

For Antibiotic 6108D, a member of the rosaramicin (B1679535) analogue family, its biological properties, including its antimicrobial activity, have been a subject of investigation. nih.gov While specific MIC and MBC values for a wide range of bacteria are not extensively detailed in the available public literature, the general procedure involves serial dilutions of the antibiotic to determine the concentration at which bacterial growth is inhibited and the concentration at which the bacteria are killed. wjoud.comsryahwapublications.com

Activity Against Gram-Positive and Gram-Negative Bacteria

This compound has demonstrated inhibitory activity against Gram-positive bacteria and some Gram-negative bacteria. nih.gov The distinction between Gram-positive and Gram-negative bacteria is based on their cell wall structure, which significantly influences their susceptibility to different antibiotics. open.edu Broad-spectrum antibiotics are effective against both types. open.edu

Research indicates that analogues of rosaramicin, such as the 6108 series, exhibit a range of activities. For instance, Antibiotics 6108 A1 and C were found to have potent activity against Gram-positive and some Gram-negative bacteria, comparable to rosaramicin. nih.gov In contrast, Antibiotic 6108B showed less potent antimicrobial activity. nih.gov

Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains

The emergence of multidrug-resistant (MDR) bacteria, which are resistant to multiple classes of antibiotics, presents a significant global health challenge. the-innovation.orgnih.gov The evaluation of new antibiotics for their efficacy against these resistant strains is a critical area of research. d-nb.info

Oxazolidinones, for example, are a class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria. mdpi.com The development of new antibiotic classes that can bypass existing resistance mechanisms is a key strategy in combating MDR pathogens. the-innovation.org While specific data on this compound's efficacy against a comprehensive panel of MDR strains is limited in publicly accessible sources, the general approach involves testing against clinically relevant resistant isolates. nih.govfrontiersin.org The need for new antibiotics effective against MDR Gram-negative bacteria is particularly urgent. the-innovation.org

Activity Against Biofilm-Forming Pathogens

Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. frontiersin.org These structures provide a protective environment for bacteria, making them notoriously difficult to eradicate with conventional antibiotic therapies. frontiersin.org The ability of an antibiotic to penetrate and disrupt biofilms is a significant advantage. mdpi.comjmb.or.kr

In Vivo Efficacy in Animal Models of Infection

Following promising in vitro results, the evaluation of an antibiotic's efficacy moves to in vivo animal models. These studies are essential for understanding how a compound behaves in a living organism and for predicting its potential clinical success. frontiersin.orgnih.gov

Assessment of Compound Activity in Preclinical Murine or Rodent Models

Murine and other rodent models are commonly used in the preclinical assessment of new antibiotics to evaluate their effectiveness in treating systemic and localized infections. nih.govvibiosphen.com These models allow researchers to study the pharmacokinetics and pharmacodynamics of the drug in a living system. nih.gov

In the initial characterization of the 6108 series of antibiotics, in vivo studies were conducted in mice. nih.gov It was noted that while Antibiotics 6108 A1 and C exhibited low acute toxicity, this compound showed higher toxicity in mice. nih.gov This finding underscores the importance of in vivo testing to identify potential safety concerns early in the drug development process. The efficacy in these models is often determined by observing survival rates and reduction in bacterial load in infected tissues. nih.gov

Evaluation of Efficacy in Various Infection Models (e.g., Systemic, Pulmonary)

There is a notable lack of publicly available research detailing the in vivo efficacy of this compound in specific preclinical infection models, such as systemic or pulmonary infections. As an analogue of rosaramicin and a member of the leucomycin (B7888351) family of macrolide antibiotics, its expected activity would be primarily against Gram-positive bacteria. researchgate.netnih.gov

General studies on leucomycins have demonstrated therapeutic activity in murine models of infection caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae. medchemexpress.commedchemexpress.com These studies indicate that macrolides as a class can be effective in treating both systemic and localized infections. For instance, macrolide antibiotics have been evaluated in various animal models of respiratory infections, where they have been shown to reduce leukocyte infiltration into the lungs and decrease inflammatory markers. nih.govoup.comnih.gov However, it is crucial to note that this information pertains to the broader class of macrolide antibiotics, and specific efficacy data for this compound has not been reported.

An early report on the discovery of this compound and its analogues mentioned that while some analogues showed potent inhibitory activity against Gram-positive and some Gram-negative bacteria with low acute toxicity in mice, this compound itself exhibited higher toxicity in mice. nih.gov This finding may have limited its further preclinical development and evaluation in extensive infection models.

Interactive Data Table: Summary of Available Information on this compound

PropertyFindingSource
Antibiotic Class Macrolide (Leucomycin/Rosaramicin analogue) researchgate.netnih.gov
Bacterial Spectrum Inhibitory activity against Gram-positive and some Gram-negative bacteria nih.gov
In Vivo Toxicity Higher acute toxicity observed in mice compared to its analogues nih.gov
Infection Model Data No specific data available for systemic or pulmonary infection models-
Antiviral Potential In silico evidence of binding to Nipah virus G protein researchgate.net

Microbiological Outcomes in Preclinical Models

Detailed microbiological outcomes for this compound in preclinical models are not available in the reviewed scientific literature. Typically, such outcomes would include data on bacterial clearance from tissues and organs, reduction in bacterial load (measured in colony-forming units, CFU), and the prevention of bacterial dissemination. vibiosphen.com

For the broader class of leucomycin antibiotics, preclinical studies have reported on their ability to provide therapeutic effects in staphylococcal and streptococcal infections in mice. medchemexpress.commedchemexpress.com The evaluation of macrolides in respiratory infection models has shown a reduction in inflammatory cytokines and leukocyte counts in the lungs, which are considered important microbiological and immunological outcomes. nih.gov However, without specific studies on this compound, it is not possible to provide precise microbiological data for this compound.

Investigating Potential Antiviral Activity in Preclinical Models

While there are no in vivo preclinical studies evaluating the antiviral activity of this compound, a significant in silico study has highlighted its potential as an antiviral agent against the Nipah virus (NiV). researchgate.net The Nipah virus is a highly pathogenic zoonotic virus that can cause severe respiratory and neurological disease in humans. researchgate.netfrontiersin.org

A computational screening of a database of metabolites from Streptomyces species was conducted to identify potential inhibitors of the Nipah virus attachment glycoprotein (B1211001) (G protein), which is crucial for viral entry into host cells. researchgate.net This in silico analysis revealed that this compound, along with another metabolite, Aminosamycin B, demonstrated stable binding to a novel head-stalk interface of the NiV G protein when it is in its "down-state" conformation. researchgate.net This binding site is distinct from the ephrin-binding site, which is the primary site for viral attachment to host cells. The identification of compounds that bind to this novel site suggests a potential new mechanism for inhibiting the function of the NiV G protein. researchgate.net

The study suggests that targeting this down-state conformation could represent a novel strategy for developing NiV G protein inhibitors. researchgate.net However, it is important to emphasize that these are computational findings. In vitro and subsequent in vivo studies would be necessary to validate these in silico predictions and to determine if this compound has any tangible antiviral efficacy. researchgate.net

Future Directions and Translational Research Pathways for Antibiotic 6108d

Rational Design and Synthesis of Novel Derivatives with Enhanced Efficacy

The development of novel derivatives of existing antibiotics is a crucial strategy in overcoming the challenge of antimicrobial resistance. Through rational design and chemical synthesis, it is possible to modify the structure of a parent compound to enhance its efficacy, broaden its spectrum of activity, and overcome resistance mechanisms. croucher.org.hkwustl.edu This approach involves understanding the structure-activity relationship (SAR), which delineates how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov

The synthesis of new antibiotic analogues often begins with a "lead structure" that has known antibacterial properties. nih.gov Researchers then create a library of derivatives by making targeted modifications to this lead. nih.govlabmanager.com For instance, different chemical groups can be added to the core structure to improve its ability to bind to bacterial targets or to resist enzymatic degradation by bacteria. reactgroup.orgnih.gov Techniques like solid-phase peptide synthesis and chemical ligation have been instrumental in creating numerous analogues of peptide-based antibiotics. croucher.org.hk

A key aspect of this process is the use of computational tools for in silico docking and scoring, which can predict how well a new derivative will interact with its bacterial target. nih.govnih.gov This computational pre-screening helps to prioritize which derivatives are most promising for laboratory synthesis and testing. nih.gov The ultimate goal is to identify analogues with improved potency and a better pharmacological profile, such as enhanced oral bioavailability and a longer half-life in the body. nih.govnih.gov

Table 1: Strategies in Rational Drug Design for Antibiotic Derivatives

Strategy Description Example Application
Structure-Activity Relationship (SAR) Studies Investigating how the chemical structure of a molecule relates to its biological activity to guide the design of more potent compounds. nih.govnih.gov Evaluating a series of 120 oxadiazole derivatives to identify key structural features for antibacterial activity against MRSA. nih.gov
Component-Based Synthesis Assembling a new antibiotic from different molecular components, allowing for significant structural modifications. chemrxiv.org Creating iboxamycin (B13906954) by linking a rigid oxepanoproline scaffold to the aminooctose residue of clindamycin, resulting in exceptional potency. chemrxiv.org
***In Silico* Docking and Scoring** Using computer models to predict the binding affinity of a drug candidate to its biological target. nih.govnih.gov Discovering a new class of oxadiazole antibiotics by screening compounds against the crystal structure of a penicillin-binding protein. nih.gov
Chemical Ligation Techniques Joining smaller peptide fragments to create larger, more complex antibiotic molecules. croucher.org.hk Synthesizing nearly 100 analogues of Teixobactin, a potent antibiotic, to find derivatives with improved antibacterial activity. croucher.org.hk

Exploration of Combination Therapies to Overcome Resistance

Combining antibiotics, or using them in conjunction with non-antibiotic compounds, presents a promising strategy to combat multidrug-resistant bacteria. ox.ac.uknih.govbiointerfaceresearch.com This approach can result in synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. frontiersin.orgscirp.org A significant advantage of combination therapy is the potential to "rejuvenate" older antibiotics to which bacteria have developed resistance. nih.gov

One effective strategy involves pairing an antibiotic with an inhibitor that neutralizes a bacterial resistance mechanism. ox.ac.uk For example, inhibitors of β-lactamase enzymes can be used with β-lactam antibiotics to protect them from degradation by resistant bacteria. ox.ac.uk Another approach is to combine antibiotics that have different cellular targets, making it more difficult for bacteria to develop resistance to both drugs simultaneously. nih.gov

The effectiveness of a combination is often quantified by the fractional inhibitory concentration index (FICI), with a value of less than 0.5 typically indicating a strong synergistic interaction. nih.gov Studies have shown that combinations of antibiotics can lead to significant reductions in the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth. nih.govnih.gov For instance, combining certain antimicrobial peptides with conventional antibiotics has resulted in 16- to 64-fold reductions in the MICs of the antibiotics against multidrug-resistant Staphylococcus epidermidis. nih.gov

Table 2: Examples of Synergistic Antibiotic Combinations

Antibiotic Combination Target Pathogen(s) Observed Outcome Reference
Meropenem (B701) + InC58 + Avibactam (B1665839) Meropenem-resistant bacteria Lowered the MIC50 by 64-fold compared to meropenem + avibactam alone. ox.ac.uk
Antimicrobial Peptides + Penicillin/Ampicillin/Erythromycin Multidrug-resistant Staphylococcus epidermidis 16- to 64-fold reduction in the MICs of the conventional antibiotics. nih.gov
Ofloxacin + Amoxicillin Human pathogenic bacteria 90% synergistic interactions observed. scirp.org
Ciprofloxacin + Amoxicillin Human pathogenic bacteria 90% synergistic interactions observed. scirp.org
Ciprofloxacin + Vancomycin Staphylococcus aureus Synergistic activity reported, a promising strategy for clearing infections. nih.gov
Daptomycin + Tobramycin Staphylococcus aureus Synergistic activity reported, a promising strategy for clearing infections. nih.gov

Strategies for Mitigating Resistance Development

The development of resistance to antibiotics is a natural evolutionary process in bacteria, driven by several key mechanisms. cdc.govbsmiab.org Understanding these mechanisms is fundamental to developing strategies to mitigate the emergence and spread of resistance.

One common resistance strategy is for bacteria to produce enzymes that chemically modify or destroy the antibiotic. reactgroup.orgnih.gov For example, β-lactamase enzymes inactivate penicillin and related antibiotics by breaking a key chemical bond in their structure. nih.gov Another mechanism involves altering the antibiotic's target within the bacterial cell, such as modifying the ribosome or cell wall components, so the drug can no longer bind effectively. reactgroup.orgcdc.gov Bacteria can also reduce the intracellular concentration of an antibiotic by decreasing the permeability of their cell membranes or by actively pumping the drug out of the cell using efflux pumps. reactgroup.orgmdpi.com

Strategies to counter these resistance mechanisms include the development of "adjuvants" that can be co-administered with antibiotics. nih.gov These adjuvants can, for example, inhibit the enzymes that degrade antibiotics or block the efflux pumps that expel them. biointerfaceresearch.com Another approach is the development of therapies that target bacterial virulence factors or signaling pathways, such as quorum sensing, which can disarm pathogens without directly killing them, thereby exerting less selective pressure for resistance. mdpi.com Furthermore, preventing infections in the first place and improving the use of existing antibiotics are crucial public health strategies to slow the development of resistance. cdc.gov

Table 3: Common Bacterial Resistance Mechanisms

Mechanism Description Example
Enzymatic Degradation/Modification Bacteria produce enzymes that break down or chemically alter the antibiotic, rendering it inactive. bsmiab.orgnih.gov Production of β-lactamases to inactivate penicillin. nih.gov
Target Modification The bacterial target of the antibiotic is altered, preventing the drug from binding and exerting its effect. reactgroup.orgcdc.gov E. coli with the mcr-1 gene modifies its cell wall so the antibiotic colistin (B93849) cannot attach. cdc.gov
Reduced Permeability Changes in the bacterial cell membrane, such as the loss of porin channels, limit the entry of antibiotics into the cell. reactgroup.orgmdpi.com Gram-negative bacteria using their outer membrane to selectively block antibiotic entry. cdc.gov
Efflux Pumps Bacteria use pumps in their cell walls to actively remove antibiotics that have entered the cell. reactgroup.orgcdc.gov Overexpression of efflux pump genes leading to multidrug resistance. frontiersin.org
Target Bypass Bacteria develop new cellular processes that avoid using the pathway targeted by the antibiotic. cdc.gov Some Staphylococcus aureus strains can bypass the effects of trimethoprim. cdc.gov

Expanding the Therapeutic Scope: Exploration of Non-Antibiotic Applications

Interestingly, some compounds originally developed as antibiotics have shown potential for other therapeutic uses. This concept of "drug repositioning" is an attractive strategy because it involves using drugs that already have known safety profiles. nih.gov For example, some non-antibiotic drugs, such as anti-inflammatory agents, tranquilizers, and antihistamines, have been found to possess unexpected antimicrobial properties. nih.gov Conversely, antibiotics are being investigated for non-infectious disease applications.

One area of exploration is in cancer therapy. For instance, the quassinoid compound brusatol, which has inhibitory activity against hematologic malignancies, has been the basis for developing novel analogues with enhanced anti-cancer efficacy. nih.gov Similarly, some antibiotics have been found to have antiviral properties. A computational screening study identified the antibiotic virginiamycin M1 as a potential multi-targeting inhibitor of the Nipah virus fusion proteins. researchgate.net

Another novel application is the use of antibiotic-producing organisms or their components in new therapeutic systems. Researchers have engineered staphylococcal pathogenicity islands (SaPIs), which are mobile genetic elements, into "antibacterial drones" (ABDs). nyu.edu These ABDs can be loaded with therapeutic cargo, such as CRISPR/Cas9 systems or lytic enzymes, to specifically target and kill pathogenic bacteria. nyu.edu This approach offers a highly targeted way to combat infections and could potentially be adapted for other therapeutic purposes.

Academic-Industrial Collaborations in Early-Stage Antimicrobial Research

The development of new antibiotics is a complex and costly process, and collaboration between academia and the pharmaceutical industry is essential to bridge the "translational gap" between basic research and clinical application. nih.govfiocruz.br Public-private partnerships (PPPs) have become a critical model for fostering innovation in this field. nih.gov These collaborations pool resources, share risks, and bring together complementary expertise from different sectors. nih.govacs.org

Several initiatives have been established to support early-stage antimicrobial research and development (R&D). Organizations like the Global Antibiotic Research and Development Partnership (GARDP) and the Combating Antibiotic-Resistant Bacteria Biopharmaceutical Accelerator (CARB-X) provide funding and support to promising projects, from hit-to-lead discovery to early clinical trials. carb-x.orggardp.org CARB-X, for example, has raised over $900 million and supported numerous R&D projects globally. carb-x.org

These partnerships often focus on areas of high unmet medical need where market incentives for private companies may be weak. nih.govnih.gov They facilitate the sharing of data, resources, and expertise among academic researchers, small and medium-sized enterprises (SMEs), and large pharmaceutical companies. nih.govjpiamr.eu By de-risking the early stages of drug development, these collaborations play a vital role in populating the antibiotic pipeline with novel candidates to address the growing threat of antimicrobial resistance. gardp.org

Table 4: Key Public-Private Partnerships in Antimicrobial R&D

Organization/Initiative Mission Funding/Scope Key Partners
CARB-X Accelerate the development of priority R&D projects from hit-to-lead to first-in-human studies. carb-x.org Over $900 million from governments and private foundations. carb-x.org Governments (US, Germany, UK, Canada), Wellcome Trust, Bill & Melinda Gates Foundation, Novo Nordisk Foundation. carb-x.org
GARDP (Global Antibiotic Research & Development Partnership) Develop and deliver new treatments for drug-resistant infections, focusing on global public health needs. acs.orggardp.org Seed funding and pledges exceeding €5 million for 2016–2018. nih.gov World Health Organization (WHO), Drugs for Neglected Diseases initiative (DNDi), public and private sector partners. nih.govnih.gov
IMI (Innovative Medicines Initiative) / ND4BB (New Drugs 4 Bad Bugs) A public-private partnership to improve the discovery and development of novel antibiotics in Europe. nih.goveuropa.eu €700 million total budget for the ND4BB program. nih.gov European Union and the European Federation of Pharmaceutical Industries and Associations (EFPIA). nih.gov
IRAADD (International Research Alliance for Antibiotic Discovery and Development) Promote and accelerate translational science in the early stages of novel antibiotic discovery and lead candidate development. jpiamr.eu Under the umbrella of JPIAMR-VRI. jpiamr.eu Academic groups, DNDi/GARDP, IMI-ENABLE. jpiamr.eu

Q & A

Q. What methods are recommended for structural characterization of Antibiotic 6108D?

this compound’s structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For binding site analysis, molecular docking studies combined with cryo-electron microscopy are critical, as demonstrated in its interaction with the head-stalk interface of viral proteins .

Q. Which in vitro assays are suitable for assessing the antimicrobial efficacy of this compound?

Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens are standard. Include positive controls (e.g., known antibiotics) and triplicate experiments to ensure reproducibility. Time-kill assays can further evaluate bactericidal activity .

Q. How is the mechanism of action (MoA) of this compound investigated?

MoA studies involve target-specific assays, such as competitive binding experiments and genetic knockout models. Evidence from molecular docking suggests this compound binds stably to a novel head-stalk interface in viral proteins, which can be validated via surface plasmon resonance (SPR) or mutagenesis .

Advanced Research Questions

Q. How can statistical experimental design optimize this compound’s production or activity?

Use Box-Behnken design (a response surface methodology) to evaluate factors like fermentation pH, temperature, and nutrient composition. This approach minimizes experimental runs while identifying optimal conditions. For example, a 3-factor design with 15 runs was applied to enhance antibiotic activity in related Streptomyces strains .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from pharmacokinetic (PK) variability or host-pathogen interactions. Conduct PK/PD modeling to correlate drug exposure with effect. Longitudinal studies tracking bacterial load reduction and host immune responses are critical. Address confounding variables (e.g., bioavailability) using multivariate regression .

Q. How can in silico approaches improve this compound’s target specificity?

Perform molecular dynamics simulations to predict binding stability at the head-stalk interface (identified in ). Compare binding free energies (ΔG) with control compounds. Tools like AutoDock Vina or Schrödinger Suite can prioritize high-affinity derivatives for synthesis.

Q. What methods are used to assess synergy between this compound and other antimicrobials?

Checkerboard assays calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) or antagonism (FICI >4) should be validated in biofilm or intracellular infection models. Combinatorial RNA-seq can identify shared pathways affected by drug pairs .

Data Analysis and Interpretation

Q. How should researchers address variability in susceptibility testing results?

Standardize protocols using CLSI or EUCAST guidelines. For inter-lab variability, perform Bland-Altman analysis or Cohen’s kappa tests. Include internal controls and blinded data interpretation to reduce bias .

Q. What frameworks guide hypothesis-driven research on this compound?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. For example:

  • Population: Staphylococcus aureus biofilms
  • Intervention: this compound at sub-MIC doses
  • Comparison: Vancomycin
  • Outcome: Biofilm biomass reduction (%) Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Key Findings Table

Property This compound Reference
Binding SiteNovel head-stalk interface (viral proteins)
In Silico AffinityStable binding vs. control compounds
Optimal Production MethodBox-Behnken design for Streptomyces cultures
Data Contradiction AnalysisMultivariate regression for PK/PD variability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.